6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Cross-coupling Suzuki-Miyaura Medicinal Chemistry

Strategic heterocyclic building block for medicinal chemistry and PR&D teams. The C6-bromo substituent provides a superior synthetic handle for cross-coupling reactions compared to chloro analogs, enabling efficient late-stage diversification in kinase inhibitor programs. High purity (≥98% by HPLC) and defined crystalline solid-state ensure compatibility with automated HTE platforms and API manufacturing workflows. Procure with confidence for p38α MAPK inhibitor SAR exploration and Avapritinib intermediate synthesis.

Molecular Formula C6H4BrN3O
Molecular Weight 214.02 g/mol
CAS No. 888721-83-3
Cat. No. B1384426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
CAS888721-83-3
Molecular FormulaC6H4BrN3O
Molecular Weight214.02 g/mol
Structural Identifiers
SMILESC1=C2C(=O)NC=NN2C=C1Br
InChIInChI=1S/C6H4BrN3O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,(H,8,9,11)
InChIKeyISWMRQCCABXILJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (CAS 888721-83-3) – A Strategic Pyrrolotriazinone Scaffold for Targeted Heterocyclic Synthesis


6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic small molecule (C6H4BrN3O, MW: 214.02) that combines a pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core with a bromine atom at the C6 position [1]. This structural motif is recognized as a versatile intermediate that mimics the quinazoline kinase inhibitor pharmacophore, and the C6-bromo substituent provides a strategic synthetic handle for cross-coupling reactions [1] . The compound is commercially available in high purity (≥98% by HPLC) and is utilized in the synthesis of advanced pharmaceutical agents, including the kinase inhibitor Avapritinib [1] .

Why 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one Cannot Be Directly Replaced by Unsubstituted or Other Halo-Analogs


Generic substitution among pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives is not feasible due to the divergent reactivity and physicochemical properties conferred by the C6 halogen. The presence of a bromine atom versus hydrogen, chlorine, or fluorine directly impacts the molecule's utility in key synthetic transformations, such as metal-catalyzed cross-couplings, where bond dissociation energies and oxidative addition rates differ significantly [1]. Furthermore, the distinct electronic and steric effects of the bromo substituent influence the compound's solubility, stability, and its role as a building block in the construction of specific bioactive molecules like p38α MAP kinase inhibitors and Avapritinib . The following quantitative evidence details these critical differentiators.

6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: A Quantitative Comparison of Differentiating Features for Procurement


Synthetic Reactivity: Superior Cross-Coupling Handle vs. Chloro- and Unsubstituted Analogs

The C6-bromo substituent serves as an ideal handle for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are critical for introducing diverse aryl and heteroaryl groups. This reactivity is a direct consequence of the carbon-bromine bond, which is significantly more labile than a carbon-chlorine bond in oxidative addition steps with palladium catalysts [1]. In contrast, the unsubstituted pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (CAS 159326-71-3) lacks this functional handle, precluding direct arylation at the C6 position. The chloro analog (CAS 1198475-34-1), while also amenable to coupling, typically requires harsher conditions or specialized catalyst systems to achieve comparable conversion rates, making the bromo derivative the preferred choice for efficient late-stage diversification [1] .

Cross-coupling Suzuki-Miyaura Medicinal Chemistry

Physical Form and Stability: Crystalline Solid with Defined Melting Point

6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is an off-white to light yellow crystalline powder with a reported melting point range of 2-4°C . This well-defined solid-state property ensures consistent handling, weighing, and formulation for synthesis. In contrast, the unsubstituted pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (CAS 159326-71-3) has a reported melting point of 165-169°C, a significantly different physical property that impacts solubility and processing [1]. The lower melting point of the bromo derivative may be advantageous for certain melt-based formulations or reactions, and its crystalline nature is essential for accurate dispensing in automated high-throughput experimentation.

Solid-State Properties Crystallinity Storage Stability

Proven Utility in FDA-Approved Drug Synthesis: Avapritinib Intermediate

This specific bromo-pyrrolotriazinone is a documented intermediate in the synthesis of Avapritinib, an FDA-approved tyrosine kinase inhibitor for the treatment of specific cancers . This establishes a direct, high-value application for the compound that is not shared by its unsubstituted or chloro analogs. The presence and position of the bromine atom is essential for the specific synthetic sequence leading to the final active pharmaceutical ingredient (API), providing a clear rationale for its selection in industrial process chemistry.

Pharmaceutical Intermediate Avapritinib Kinase Inhibitor

Computed Physicochemical Properties: Lipophilicity and Polarity Profile

Computed properties for 6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one include an XLogP3-AA value of 0.9 and a Topological Polar Surface Area (TPSA) of 46.4 Ų [1]. These values predict moderate lipophilicity and low polarity, which are within favorable ranges for oral bioavailability and blood-brain barrier penetration in drug design. In comparison, the unsubstituted pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (CAS 159326-71-3) has a lower computed XLogP3-AA of 0.5 and a TPSA of 50.7 Ų [2]. The presence of the bromine atom increases lipophilicity by 0.4 log units and slightly reduces TPSA, which can be a significant differentiator in optimizing a compound's pharmacokinetic profile during lead optimization.

Lipophilicity LogP TPSA Drug-likeness

Commercial Purity Specification: 98% by HPLC

The commercially available compound is specified with a minimum purity of 98% as determined by High-Performance Liquid Chromatography (HPLC), and its structure is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy . This high level of purity is a critical quality attribute for a building block intended for multi-step synthesis, minimizing the risk of side reactions from impurities and ensuring reproducible outcomes. While other vendors may offer alternative pyrrolotriazinones, this specific purity specification for the bromo derivative provides a benchmark for procurement.

Purity HPLC Quality Control

Scaffold Mimicry: Pyrrolotriazinone as a Bioisostere of Quinazolinone

The pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one scaffold is a well-documented bioisostere for the quinazolin-4(3H)-one kinase inhibitor pharmacophore . The 6-bromo derivative retains this core recognition element while providing a unique vector for functionalization via the halogen atom. This differentiates it from both the unsubstituted parent (which lacks the halogen handle) and the widely used quinazolinone scaffold (which offers different electronic and steric properties). The ability to "scaffold hop" while maintaining biological activity is a powerful strategy in medicinal chemistry to overcome intellectual property or ADME issues, and this specific compound is a key enabler of that approach.

Bioisostere Kinase Inhibitor Scaffold Hopping

6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: High-Value Application Scenarios Driven by Differentiating Evidence


Late-Stage Diversification of Pyrrolotriazinone-Based Kinase Inhibitors via Suzuki-Miyaura Coupling

Medicinal chemistry groups developing kinase inhibitors based on a pyrrolotriazinone core will find this compound indispensable for SAR exploration. The C6-bromo substituent is a superior synthetic handle for Suzuki-Miyaura coupling compared to chloro analogs, enabling the efficient introduction of diverse aryl and heteroaryl groups at a late stage. This strategy is directly applicable to the development of potent p38α MAP kinase inhibitors, a class of anti-inflammatory agents [1].

Industrial Process Development for Avapritinib and Related Tyrosine Kinase Inhibitors

For process research and development (PR&D) teams, this compound is a proven, high-purity intermediate in the synthesis of Avapritinib, an FDA-approved therapy . Its use in a commercial route de-risks its procurement and implementation in manufacturing processes. The combination of high commercial purity (≥98% by HPLC) and a well-defined crystalline solid-state (melting point 2-4°C) ensures it meets the rigorous quality standards required for API synthesis .

Scaffold Hopping for Novel Kinase Inhibitor Design

Computational and medicinal chemists seeking to escape crowded intellectual property space around quinazolinone kinase inhibitors can utilize this compound as a strategic entry point to a validated bioisosteric scaffold . The quantifiable differences in computed lipophilicity (ΔXLogP = +0.4) and polarity (ΔTPSA = -4.3 Ų) compared to the unsubstituted parent scaffold provide a predictable starting point for fine-tuning the ADME properties of new chemical entities [1].

High-Throughput Experimentation (HTE) and Parallel Synthesis

The compound's crystalline solid-state, defined melting point, and high purity specification make it an ideal building block for automated HTE and parallel synthesis platforms. Its reliable physical form ensures accurate and precise dispensing by robotic systems, while the predictable reactivity of the C-Br bond in cross-couplings facilitates the generation of diverse compound libraries with high reproducibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.